molecular formula C25H24F3N3O5S B2613325 7-(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-43-5

7-(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2613325
CAS No.: 688054-43-5
M. Wt: 535.54
InChI Key: WBQNGVSWNLQCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C25H24F3N3O5S and its molecular weight is 535.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds with structures similar to the queried chemical, particularly those incorporating piperidine derivatives and quinazoline ring systems, have been evaluated for their antimicrobial and antifungal activities. For instance, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have demonstrated significant biological activity against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Suresh, Lavanya, & Rao, 2016). These findings suggest that the compound may also have potential applications in developing new antimicrobial and antifungal agents due to the presence of similar structural features.

Antihypertensive Activity

Research on piperidine derivatives with a quinazoline ring system has also explored their potential as antihypertensive agents. Studies have identified compounds within this class that produced relatively strong hypotension in spontaneously hypertensive rat models, indicating their potential application in treating hypertension (Takai et al., 1986). The structural similarity of the queried compound to these derivatives may suggest a possible research avenue in cardiovascular pharmacology.

Anticancer and Antitubercular Activity

Furthermore, compounds featuring quinazoline and piperidine moieties have shown activity against tuberculosis and cancer cells. The crystal structures of certain derivatives were reported to be active against multidrug-resistant tuberculosis strains (Souza et al., 2013). This highlights the potential application of the compound in the development of new antitubercular agents.

Antioxidant Activity

Some derivatives have been synthesized and evaluated for their antioxidant activity, with certain compounds showing moderate activity when compared to standard antioxidants (Sompalle & Roopan, 2016). This suggests a potential application of the compound in research related to oxidative stress and related diseases.

Properties

IUPAC Name

7-[4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-4-oxobutyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N3O5S/c26-25(27,28)16-4-1-3-15(11-16)24(34)6-9-30(10-7-24)21(32)5-2-8-31-22(33)17-12-19-20(36-14-35-19)13-18(17)29-23(31)37/h1,3-4,11-13,17,34H,2,5-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBGLIZOCMZJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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